molecular formula C14H12O4 B1605211 3-(4-Methoxyphenoxy)benzoic acid CAS No. 117423-75-3

3-(4-Methoxyphenoxy)benzoic acid

Cat. No. B1605211
M. Wt: 244.24 g/mol
InChI Key: FSICQJNSMKWTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenoxy)benzoic acid is a compound with the molecular weight of 244.25 . It is a white to off-white solid .


Molecular Structure Analysis

The molecular formula of 3-(4-Methoxyphenoxy)benzoic acid is C14H12O4 . The InChI code is 1S/C14H12O4/c1-17-11-5-7-12 (8-6-11)18-13-4-2-3-10 (9-13)14 (15)16/h2-9H,1H3, (H,15,16) .


Physical And Chemical Properties Analysis

3-(4-Methoxyphenoxy)benzoic acid is a white to off-white solid . The compound should be stored at 0-8°C .

Scientific Research Applications

  • Chemical Modification for Enhanced Adsorption : A study by Gunjate et al. (2020) explored the use of 2-hydroxy-5-methoxy benzoic acid for the surface modification of activated carbon. This modification aimed to enhance the material's ability to adsorb and remove cobalt ions from aqueous solutions, demonstrating a potential application in water purification and metal recovery processes (Gunjate et al., 2020).

  • Synthesis and Luminescent Properties : Liu et al. (2009) conducted a study on the synthesis of rare earth complexes involving 2-((4-Methoxyphenoxy) carbonyl) benzoic acid. These complexes exhibited significant luminescent properties, suggesting applications in materials science, particularly in the development of organic chromophores for energy transfer to metal ions (Liu et al., 2009).

  • Green Synthesis of Chemical Compounds : Zhang et al. (2015) reported an efficient method for the green synthesis of 4-methoxybenzophenone, using benzoic acid as an acylating agent. This research highlights the role of similar compounds in environmentally friendly chemical synthesis processes (Zhang et al., 2015).

  • Crystal Structures in Lanthanide Coordination Compounds : A study by Sivakumar et al. (2010) focused on the synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, including those with methoxy substituents. This research is significant in understanding how electron-donating and withdrawing groups affect the photoluminescence of these compounds, relevant in materials science and optics (Sivakumar et al., 2010).

  • (methoxymethoxy) benzoic acid, closely related to 3-(4-Methoxyphenoxy)benzoic acid. This study provided insights into the compound's reactivity, molecular structure, and properties like the HOMO-LUMO band gap, potentially informing applications in molecular design and materials science (Yadav et al., 2022).
  • Analysis of Metabolites in Microbial Degradation : Chen et al. (2012) reported on the microbial degradation of 3-Phenoxybenzoic acid by a Bacillus sp. This study is crucial for understanding environmental bioremediation processes, particularly in degrading compounds related to 3-(4-Methoxyphenoxy)benzoic acid (Chen et al., 2012).

  • Demethoxylation and Hydroxylation Studies : Gaisberger and Solar (2001) researched the demethoxylation and hydroxylation of methoxybenzoic acids, including compounds structurally similar to 3-(4-Methoxyphenoxy)benzoic acid. This study contributes to understanding chemical reactions important in food irradiation and environmental chemistry (Gaisberger & Solar, 2001).

  • Structure-Affinity Relationship in Biochemistry : Yuan et al. (2019) investigated the binding affinity of various phenolic acids, including methoxy-substituted benzoic acids, with bovine serum albumin. This research offers insights into the biological interactions and potential pharmaceutical applications of such compounds (Yuan et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it causes skin irritation and serious eye damage. It also causes damage to organs through prolonged or repeated exposure if inhaled . It’s harmful to aquatic life .

properties

IUPAC Name

3-(4-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-11-5-7-12(8-6-11)18-13-4-2-3-10(9-13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSICQJNSMKWTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347159
Record name 3-(4-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)benzoic acid

CAS RN

117423-75-3
Record name 3-(4-Methoxyphenoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117423-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 10.6 g of silver oxide in 75 ml of water were added 7 g of sodium hydroxide. Ten grams of 3-(4-methoxyphenoxy)benzaldehyde were added in dropwise fashion and the reaction mixture was heated to 60°-70° C. for one hour. The mixture was filtered, the filtrate was acidified to pH 2 with hydrochloric acid, and the resulting precipitate was recovered by filtration. Crystallization from ethanol/water afforded 6.6 g of the desired subtitle intermediate, m.p. 141°-143° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
10.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl 3-hydroxybenzoate (34.0 grams (g), 0.205 mole) (Aldrich Chemical Company, Milwaukee, Wis.), 4-bromoanisole (26.0 milliliters (ml)), (38.8 g, 0.208 mole) (Aldrich Chemical Company), anhydrous potassium carbonate (17.8 g, 0.129 mole) and copper powder (10.0 g, 0.157 mole), (Fisher Scientific, Pittsburgh, Pa.) were heated under nitrogen to 190° C. with slow stirring. Water generated during the reaction was removed by means of a short-path distillation apparatus attached to the reaction flask. After 20 hours, the reaction mixture was allowed to cool and 20 percent aqueous sodium hydroxide (NaOH) (50 ml) was added. Ester hydrolysis was complete after 1 hour at reflux. The cooled reaction mixture was acidified with concentrated hydrogen chloride (HCl), partitioned between methylene chloride (CH2Cl2 (300 ml)) and water (50 ml), and filtered to remove copper powder. The phases were separated and the organic layer was washed with saturated sodium chloride (NaCl) (2×100 ml), dried with magnesium sulfate (MgSO4), filtered, and solvent evaporated to afford a light brown solid. The crude product was recrystallized from 60 percent aqueous acetic acid to afford 3-(4'-methoxyphenoxy)benzoic acid as off-white crystals (40.77 g, 0.167 mol) with a melting point (m.p.) of 120° C. to 125° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxyphenoxy)benzoic acid

Citations

For This Compound
11
Citations
DM Gapinski, BE Mallett, LL Froelich… - Journal of medicinal …, 1990 - ACS Publications
A series of lipophilic benzophenone dicarboxylic acid derivatives was prepared which inhibited the binding of the potent chemotaxin leukotriene B4 to its receptor (s) on intact human …
Number of citations: 41 pubs.acs.org
AR McCarthy, BM Thomson, IC Shaw… - Journal of Environmental …, 2006 - pubs.rsc.org
There is concern that insecticides are able to mimic the action of 17β-estradiol by interaction with the human estrogen receptor. Pyrethroids are commonly used insecticides and several …
Number of citations: 121 pubs.rsc.org
G Shan, H Huang, DW Stoutamire, SJ Gee… - Chemical research in …, 2004 - ACS Publications
The pyrethroids are one of the most heavily used insecticide classes in the world. It is important to develop sensitive and rapid analytical techniques for environmental monitoring and …
Number of citations: 109 pubs.acs.org
LE Staiger, GB Quistad - Journal of Agricultural and Food …, 1984 - ACS Publications
When male and female rats were given a single oral dose of [benzyZ-U-nng-14C] fluvaIinate at 0.7 and 60 mg/kg,> 95% of the applied dose was excreted within 4 days. Radiolabeled …
Number of citations: 2 pubs.acs.org
MG Nillos, S Chajkowski, JM Rimoldi… - Chemical Research …, 2010 - ACS Publications
This study investigated the stereoselective biotransformation and resulting estrogenic activity of the pyrethroid insecticide, permethrin (PM). Results of both in vivo (male Japanese …
Number of citations: 50 pubs.acs.org
WW Zhu, ZM Zong, HL Yan, YP Zhao, Y Lu… - Fuel processing …, 2014 - Elsevier
Cornstalk liquefaction (CSL) in methanol, water or methanol/water mixed solvents was studied at 250–320 C. Each reaction mixture was separated into extract 1 (E 1 , including the …
Number of citations: 50 www.sciencedirect.com
S Yagci, M Gozelle, SG Kaya, Y Ozkan, AB Aksel… - Bioorganic & Medicinal …, 2021 - Elsevier
Sirtuins (SIRTs) are a class of nicotinamide adenine dinucleotide (NAD + )-dependent protein histone deacetylases (HDACs) that are evolutionarily conserved from bacteria to mammals…
Number of citations: 4 www.sciencedirect.com
Y Wang, Z Li, B Barnych, J Huo, D Wan… - Journal of agricultural …, 2019 - ACS Publications
Limited reports on the use of nanobodies (Nbs) in fluorescence polarization immunoassay (FPIA) aroused us to explore if the small size of Nbs is a drawback for the development of …
Number of citations: 19 pubs.acs.org
R Lavado, J Li, JM Rimoldi, D Schlenk - Toxicology letters, 2014 - Elsevier
Permethrin (PM) is a pyrethroid insecticide that exists as 4 enantiomers. Biotransformation of PM to estrogen receptor agonists (3-phenoxybenzyl alcohol (PBOH) and 3-(4′-…
Number of citations: 24 www.sciencedirect.com
BD Hammock, SJ Gee, CALIFORNIA UNIV DAVIS - 2008 - apps.dtic.mil
Impregnating uniforms with the insecticide permethrin may result in dermal exposure to military personnel. We identified key metabolites from a low dose exposure using accelerator …
Number of citations: 2 apps.dtic.mil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.